molecular formula C8H6BrN3O2 B6226518 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid CAS No. 2167518-80-9

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

Cat. No.: B6226518
CAS No.: 2167518-80-9
M. Wt: 256.1
InChI Key:
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Description

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, differentiation, and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is unique due to the presence of the bromo substituent and the acetic acid moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

2167518-80-9

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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